molecular formula C17H19ClN4OS B2599493 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride CAS No. 2418595-69-2

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride

Cat. No.: B2599493
CAS No.: 2418595-69-2
M. Wt: 362.88
InChI Key: UHBMJBFZOJQIOX-SWYZXDRTSA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indene moiety with a thienopyrazole ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the indene derivative, followed by the formation of the thienopyrazole ring. Key reagents and conditions include:

    Starting Materials: Indene, thieno[2,3-c]pyrazole derivatives

    Reagents: Amines, carboxylic acids, and various catalysts

    Conditions: Reactions are often carried out under inert atmospheres, with controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide have shown promising results against various cancer cell lines:

CompoundCancer TypeInhibition (%)
Methyl 3-amino-5-(2-nitrophenyl)amino-1H-pyrazole-4-carboxylateHepG2 (liver)54.25%
Methyl 3-amino-5-(2-nitrophenyl)amino-1H-pyrazole-4-carboxylateHeLa (cervical)38.44%

These results suggest that modifications in the pyrazole structure can enhance antiproliferative activity while minimizing toxicity to normal cells .

Anti-inflammatory Properties

The thieno[2,3-c]pyrazole framework has been associated with anti-inflammatory effects. Compounds within this class have demonstrated selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This selectivity allows for potential therapeutic applications in treating inflammatory diseases without the side effects typically associated with non-selective COX inhibitors .

Case Studies

A notable case study investigated the efficacy of this compound in a preclinical model of prostate cancer. The results indicated a significant reduction in tumor size and improved survival rates in treated subjects compared to controls . Additionally, the compound's ability to selectively target androgen receptors highlights its potential as a therapeutic agent for hormone-dependent cancers.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds with similar indene structures.

    Thienopyrazole Derivatives: Molecules featuring the thienopyrazole ring.

Uniqueness

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride is unique due to its combined indene and thienopyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thieno-pyrazole core and an indane moiety. Its molecular formula is C18H20ClN3OC_{18}H_{20}ClN_3O with a molecular weight of approximately 345 Da. The compound exhibits a moderate logP value of 3.01, indicating its lipophilicity which may influence its bioavailability and interaction with biological membranes.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. It is known to modulate the activity of various enzymes and receptors, particularly those involved in inflammatory pathways and neurotransmitter systems. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters .
  • Receptor Modulation : It may also act on G-protein coupled receptors (GPCRs), influencing ion channel activities and downstream signaling pathways .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar pyrazole compounds have been reported to show promising results against E. coli and S. aureus .

Neuroprotective Effects

In addition to its anti-inflammatory and antimicrobial properties, there is emerging evidence suggesting neuroprotective effects. The modulation of neurotransmitter levels through MAO inhibition may contribute to potential therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazole derivatives, providing insights into the potential applications of this compound:

StudyFocusFindings
Selvam et al. (2014)MAO InhibitionCompounds showed high activity against MAO-A and MAO-B isoforms with significant anti-inflammatory effects .
Burguete et al. (2016)Antibacterial ActivityDerivatives exhibited good antibacterial activity against E. coli and S. aureus; specific structural features enhanced efficacy .
Chovatia et al. (2021)Antitubercular ActivityPyrazole derivatives demonstrated notable inhibition against Mycobacterium tuberculosis, indicating potential for further development in treating tuberculosis .

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS.ClH/c1-9-12-8-14(23-17(12)21(2)20-9)16(22)19-13-7-10-5-3-4-6-11(10)15(13)18;/h3-6,8,13,15H,7,18H2,1-2H3,(H,19,22);1H/t13-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBMJBFZOJQIOX-SWYZXDRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3CC4=CC=CC=C4C3N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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